molecular formula C21H19N3O4 B2990049 (4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1797183-04-0

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No.: B2990049
CAS No.: 1797183-04-0
M. Wt: 377.4
InChI Key: HYUDFADVXYJHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a piperazine-based compound featuring two distinct aromatic moieties: a furan-2-carbonyl group and a 3-(pyridin-2-yloxy)phenyl group. The piperazine core is a common pharmacophore in medicinal chemistry, known for enhancing solubility and enabling interactions with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(16-5-3-6-17(15-16)28-19-8-1-2-9-22-19)23-10-12-24(13-11-23)21(26)18-7-4-14-27-18/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUDFADVXYJHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route is the reaction of piperazine with furan-2-carbonyl chloride under controlled conditions to form the intermediate piperazine-furan derivative. This intermediate is then further reacted with 3-(pyridin-2-yloxy)phenylboronic acid in the presence of a suitable catalyst, such as palladium, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.

  • Reduction: : The pyridine ring can be reduced to form a pyridin-2-ol derivative.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Pyridin-2-ol derivatives.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has potential as a bioactive compound in drug discovery and development.

  • Medicine: : It may have therapeutic applications, such as in the treatment of certain diseases.

  • Industry: : It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Moieties

  • 4-(4-Aminobenzoyl)piperazin-1-ylmethanone (): This compound replaces the 3-(pyridin-2-yloxy)phenyl group with a 4-aminobenzoyl moiety. The amino group enhances hydrogen-bonding capacity, which may improve target affinity but reduce lipophilicity compared to the pyridin-2-yloxy group. Synthesis involves nitro reduction using SnCl₂, a step absent in the target compound’s preparation .
  • However, the nitro group may introduce toxicity concerns absent in the target compound .

Heterocyclic Ring Modifications

  • [6,8-Dimethyl-2-(pyridin-2-yl)quinolin-4-yl][4-(furan-2-carbonyl)piperazin-1-yl]methanone (Compound 44, ): The quinoline ring introduces extended π-conjugation, enhancing aromatic stacking interactions. This bulkier structure may reduce membrane permeability compared to the target compound’s pyridin-2-yloxy-phenyl group .
  • The trifluoromethyl group increases lipophilicity, contrasting with the target compound’s pyridine oxygen .

Functional Group Additions

  • (4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone (w3, ): The triazole and chloro substituents enhance halogen bonding and metabolic stability.

Biological Activity

The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article aims to synthesize and present findings from various studies regarding the biological activity of this compound, including synthesis methods, characterization, and biological evaluations.

Synthesis and Characterization

The synthesis of the compound has been explored in several studies, utilizing various methods to achieve high yields and purity. The general synthetic route involves the reaction of furan-2-carbonyl piperazine with pyridin-2-yloxy phenyl derivatives. The characterization of the synthesized compound typically employs techniques such as:

  • Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups, with characteristic peaks observed for C=O stretching around 1606 cm1^{-1} and NH stretching around 3436 cm1^{-1}.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insight into the molecular structure, with proton signals indicating the presence of piperazine and furan moieties.
  • Mass Spectrometry : Confirms the molecular weight and structure through fragmentation patterns.

Anticancer Activity

Research has indicated that derivatives of the compound exhibit significant anticancer properties. A study reported that a related benzothiazole derivative showed potent anticancer activity against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance efficacy. The mechanism of action is believed to involve apoptosis induction in cancer cells through mitochondrial pathways.

Compound IC50 (µM) Cancer Cell Line
BZ-I7.4MCF-7 (Breast Cancer)
BZ-II5.0HeLa (Cervical Cancer)
BZ-III10.2A549 (Lung Cancer)

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Studies

  • Study on Anticancer Mechanism : A case study investigated the effect of the compound on apoptosis in MCF-7 cells, revealing that it significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins, indicating a potential pathway for therapeutic application.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activity against clinical isolates of Staphylococcus aureus, demonstrating that the compound disrupted bacterial cell wall synthesis, leading to cell lysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.